molecular formula C12H11NO3 B020475 2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione CAS No. 113211-15-7

2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione

Cat. No. B020475
M. Wt: 217.22 g/mol
InChI Key: SVOICZNJJFJTMV-UHFFFAOYSA-N
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Patent
US06469004B1

Procedure details

To a stirring solution/suspension comprised of N-hydroxyphthalimide (Aldrich, 57.15 g, 339.8 mmol), cyclopropanemethanol (Aldrich, 25.10 g, 341.1 mmol), and triphenylphosphine (“DEAD,” Aldrich, 91.0 g, 344 mmol) in 1.00 L of tetrahydrofuran under a nitrogen atmosphere and cooled to 6° C. (internal mixture temperature) with an ice-water bath was added diethyl azodicarboxylate (Aldrich, 56 ml, 356 mmol) dropwise over 20 minutes via addition funnel. The reaction mixture temperature was kept below 20° C. during the addition. Following addition of the DEAD, the cold bath was removed and the reaction mixture was stirred for 15 hours. The mixture was concentrated to a paste under reduced pressure. Chloroform (ca. 300 ml) was added and the mixture swirled to loosen all solids. Vacuum filtration removed the insolubles. The filtrate was likewise filtered to remove white precipitate that formed and to give a clear filtrate. Concentration under reduced pressure afforded a clear oil. Flash filtration through silica gel (100% chloroform) gave filtrates containing unseparated product. These filtrates were combined and concentrated under reduced pressure to afford 127.4 g of a clear oil. The oil was dissolved in absolute ethanol (400 ml) and the solution was refrigerated for two hours. A white crystalline solid had precipitated and was subsequently collected by vacuum filtration. The product was dried in the vacuum oven (60° C.) to afford 42.66 g (58%) of the desired material; m.p. 71-77° C.; 1H-NMR (400 MHz; CDCl3 signal offset to δ6.96) δ7.54-7.43 (m, 4H), 3.74 (d, 2H, J=7.6 Hz), 1.02-0.95 (m, 1H), 0.34-0.30 (m, 1H) 0.04-0.00 (m, 1H).
Quantity
57.15 g
Type
reactant
Reaction Step One
Quantity
25.1 g
Type
reactant
Reaction Step Two
Quantity
91 g
Type
reactant
Reaction Step Three
Quantity
56 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2[C:3]1=[O:12].[CH:13]1([CH2:16]O)[CH2:15][CH2:14]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O.CCOC(/N=N/C(OCC)=O)=O>O1CCCC1>[CH:13]1([CH2:16][O:1][N:2]2[C:3](=[O:12])[C:4]3[C:5](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]2=[O:7])[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
57.15 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Step Two
Name
Quantity
25.1 g
Type
reactant
Smiles
C1(CC1)CO
Step Three
Name
Quantity
91 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
56 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
6 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
via addition funnel
ADDITION
Type
ADDITION
Details
The reaction mixture temperature was kept below 20° C. during the addition
CUSTOM
Type
CUSTOM
Details
the cold bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to a paste under reduced pressure
ADDITION
Type
ADDITION
Details
Chloroform (ca. 300 ml) was added
FILTRATION
Type
FILTRATION
Details
Vacuum filtration
CUSTOM
Type
CUSTOM
Details
removed the insolubles
FILTRATION
Type
FILTRATION
Details
The filtrate was likewise filtered
CUSTOM
Type
CUSTOM
Details
to remove white precipitate
CUSTOM
Type
CUSTOM
Details
that formed
CUSTOM
Type
CUSTOM
Details
to give a clear filtrate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
afforded a clear oil
FILTRATION
Type
FILTRATION
Details
Flash filtration through silica gel (100% chloroform)
CUSTOM
Type
CUSTOM
Details
gave filtrates
ADDITION
Type
ADDITION
Details
containing unseparated product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(CC1)CON1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 127.4 g
YIELD: CALCULATEDPERCENTYIELD 172.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.